
Dicarbonyl(pentamethylcyclopentadienyl)molybdenum dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is an organometallic compound with the formula ([ (CH_3)_5C_5Mo(CO)_2]_2). It is known for its distinctive red crystalline appearance and is used in various scientific and industrial applications. This compound is part of the broader class of organometallics, which are compounds containing metal-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer can be synthesized through the reaction of molybdenum hexacarbonyl with pentamethylcyclopentadiene in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dimer.
Industrial Production Methods
While specific industrial production methods for pentamethylcyclopentadienylmolybdenum dicarbonyl dimer are not widely documented, the synthesis generally involves scaling up the laboratory procedures. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials and final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) complexes, while substitution reactions can produce a variety of molybdenum complexes with different ligands.
Aplicaciones Científicas De Investigación
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other molybdenum complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of thin films and coatings, as well as in the manufacturing of electronic components.
Mecanismo De Acción
The mechanism by which pentamethylcyclopentadienylmolybdenum dicarbonyl dimer exerts its effects involves the coordination of the molybdenum center with various ligands. The compound can undergo ligand exchange reactions, where the carbonyl ligands are replaced by other ligands, altering its chemical properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparación Con Compuestos Similares
Similar Compounds
Molybdenum hexacarbonyl: ([Mo(CO)_6])
Bis(cyclopentadienyl)molybdenum dihydride: ([Cp_2MoH_2])
Tricarbonyl(methylcyclopentadienyl)molybdenum: ([MeCpMo(CO)_3])
Uniqueness
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is unique due to its pentamethylcyclopentadienyl ligands, which provide steric protection and enhance the stability of the compound. This makes it particularly useful in catalytic applications where stability and reactivity are crucial.
Propiedades
Fórmula molecular |
C24H30Mo2O4+4 |
|---|---|
Peso molecular |
574.4 g/mol |
Nombre IUPAC |
carbon monoxide;molybdenum(3+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.4CO.2Mo/c2*1-6-7(2)9(4)10(5)8(6)3;4*1-2;;/h2*1-5H3;;;;;;/q2*-1;;;;;2*+3 |
Clave InChI |
UHTGPTQQPOAPQU-UHFFFAOYSA-N |
SMILES canónico |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo+3].[Mo+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


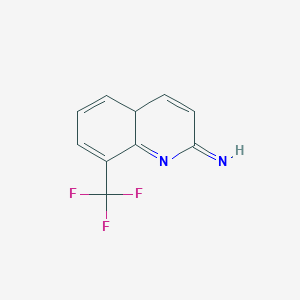
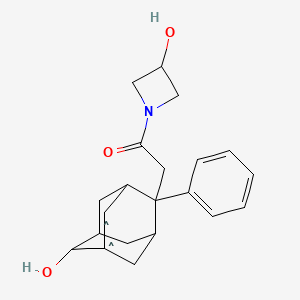
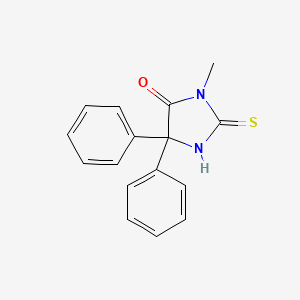
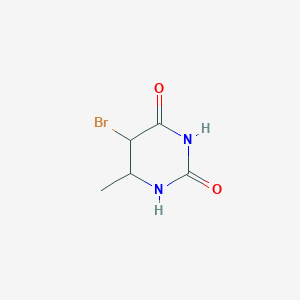
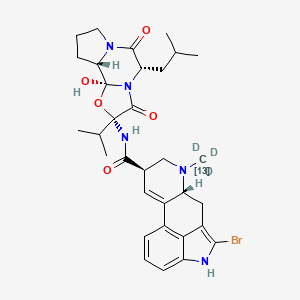
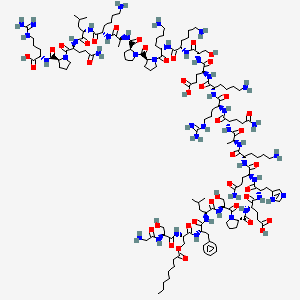

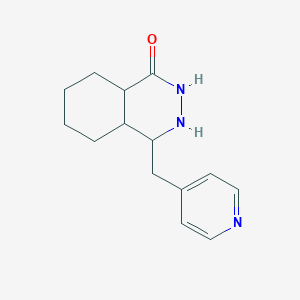
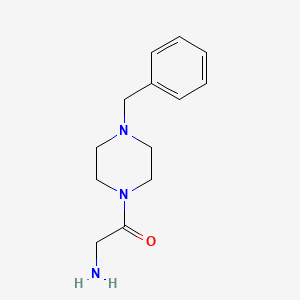
![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352147.png)

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4E)-4-hydroxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12352157.png)
![Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-](/img/structure/B12352181.png)
![1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352187.png)
